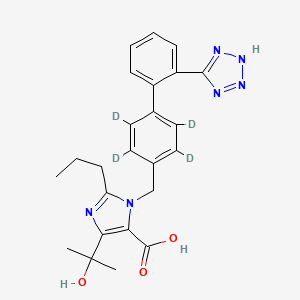

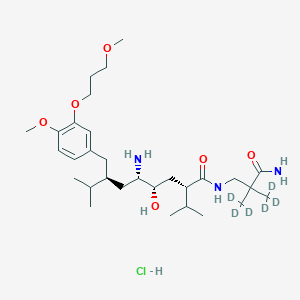

Olmesartan D4

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

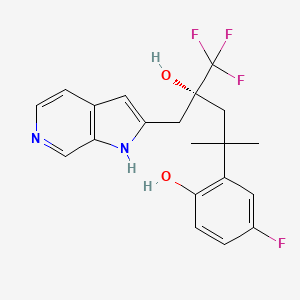

Le composé a la formule moléculaire C24H22N6O3D4 et une masse moléculaire de 450,53 g/mol . C'est un antagoniste sélectif du récepteur de l'angiotensine II qui bloque l'action de l'angiotensine II, une hormone qui provoque la constriction des vaisseaux sanguins, abaissant ainsi la pression artérielle .

Mécanisme D'action

Biochemical Pathways

Olmesartan affects the RAAS, which plays an important role in hemostasis and regulation of kidney, vascular, and cardiac functions . By blocking the AT1 receptor, olmesartan inhibits negative regulatory feedback within the RAAS, contributing to the pathogenesis and progression of cardiovascular disease, heart failure, and renal disease .

Pharmacokinetics

Oral administration of olmesartan has been shown to reach peak plasma concentration after 1-3 hours . The pharmacokinetic profile of olmesartan is nearly linear and dose-dependent under the therapeutic range . The steady-state level of olmesartan is achieved after repeated administration .

Result of Action

The molecular and cellular effects of olmesartan’s action include a significant reduction in intracellular reactive oxygen species (ROS) production, reduced cytotoxicity, and decreased vascular endothelial growth factor (VEGF) secretion . These

Analyse Biochimique

Biochemical Properties

Olmesartan D4, like its parent compound Olmesartan, interacts with the angiotensin II receptor 1 (AT1) in the renin-angiotensin-aldosterone system (RAAS) . This interaction inhibits the hypertensive effects of angiotensin II, which include vasoconstriction, stimulation and synthesis of aldosterone and ADH, cardiac stimulation, and renal reabsorption of sodium .

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been found to promote the mobilization and improve the function of endothelial progenitor cells in patients with carotid atherosclerosis . It also protects endothelial cells against oxidative stress-induced cellular injury .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding to the AT1 receptor, thereby blocking the activity of angiotensin II . This blockade inhibits negative regulatory feedback within RAAS, contributing to the reduction of blood pressure, lower aldosterone levels, reduced cardiac activity, and increased excretion of sodium .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been observed to have a significant reduction in serum triglyceride levels over time . There were no clinically significant changes in the levels of all test parameters between baseline and during the exposure period with both drugs .

Dosage Effects in Animal Models

In animal models, this compound has been shown to antagonize the vasoconstrictor and pressor responses induced by angiotensin II in a dose-dependent manner .

Metabolic Pathways

This compound, as a prodrug, is rapidly and completely metabolized to the pharmacologically active Olmesartan during absorption from the gastrointestinal tract . This first-pass metabolism is not driven by cytochrome enzymes .

Transport and Distribution

This compound is transported and distributed within cells and tissues via multiple human isoforms of drug transporters . These transporters contribute to the hepatic and renal transport of this compound .

Subcellular Localization

Given that it is a small molecule drug, it is likely to be distributed throughout the cell, with a particular affinity for the AT1 receptors located on the cell membrane .

Méthodes De Préparation

La synthèse du CS-088 D4 implique plusieurs étapes. Une méthode comprend la conversion du nitrile de biphényle en tétrazole par cycloaddition dipolaire avec l'azoture de sodium en présence de chlorure de triéthylammonium. L'hydrolyse basique subséquente de la fonction ester éthylique conduit à l'acide carboxylique correspondant . Les méthodes de production industrielle peuvent impliquer des voies de synthèse similaires, mais optimisées pour la production à grande échelle.

Analyse Des Réactions Chimiques

Le CS-088 D4 subit diverses réactions chimiques, notamment :

Oxydation : Cette réaction implique l'ajout d'oxygène ou l'élimination d'hydrogène. Les réactifs courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.

Réduction : Cette réaction implique l'ajout d'hydrogène ou l'élimination d'oxygène. Les réactifs courants comprennent l'hydrure de lithium et d'aluminium et le borohydrure de sodium.

Substitution : Cette réaction implique le remplacement d'un atome ou d'un groupe d'atomes par un autre. Les réactifs courants comprennent les halogènes et les nucléophiles.

Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés .

Applications de la recherche scientifique

Le CS-088 D4 a plusieurs applications de recherche scientifique :

Chimie : Il est utilisé comme étalon de référence en chimie analytique pour étudier le comportement des composés deutériés.

Biologie : Il est utilisé dans des études biologiques pour comprendre les effets de la substitution au deutérium sur les systèmes biologiques.

Médecine : Il est utilisé dans des études pharmacologiques pour étudier les effets du deutérium sur le métabolisme et l'efficacité des médicaments.

Industrie : Il est utilisé dans le développement de nouveaux produits pharmaceutiques et comme outil de découverte de médicaments

Mécanisme d'action

Le CS-088 D4 exerce ses effets en bloquant sélectivement le récepteur de l'angiotensine II de type 1 (AT1). Cette inhibition empêche l'angiotensine II de se lier au récepteur, réduisant ainsi la vasoconstriction et abaissant la pression artérielle. Les cibles moléculaires impliquées comprennent le récepteur AT1 et les voies de signalisation en aval qui régulent la constriction des vaisseaux sanguins .

Applications De Recherche Scientifique

CS-088 D4 has several scientific research applications:

Chemistry: It is used as a reference standard in analytical chemistry to study the behavior of deuterated compounds.

Biology: It is used in biological studies to understand the effects of deuterium substitution on biological systems.

Medicine: It is used in pharmacological studies to investigate the effects of deuterium on drug metabolism and efficacy.

Industry: It is used in the development of new pharmaceuticals and as a tool in drug discovery

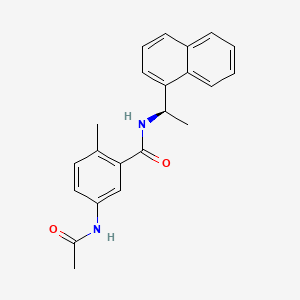

Comparaison Avec Des Composés Similaires

Le CS-088 D4 est unique par rapport aux autres antagonistes du récepteur de l'angiotensine II en raison de la présence d'atomes de deutérium, qui peuvent améliorer la stabilité métabolique et l'efficacité du composé. Des composés similaires comprennent :

Olmesartan : La forme non deutériée du CS-088 D4.

Losartan : Un autre antagoniste du récepteur de l'angiotensine II utilisé pour traiter l'hypertension artérielle.

Valsartan : Un composé similaire avec une structure chimique différente mais des effets pharmacologiques similaires .

Le CS-088 D4 se distingue par ses propriétés améliorées résultant de la substitution au deutérium, ce qui en fait un outil précieux dans les applications de recherche et thérapeutiques.

Propriétés

IUPAC Name |

5-(2-hydroxypropan-2-yl)-2-propyl-3-[[2,3,5,6-tetradeuterio-4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazole-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26N6O3/c1-4-7-19-25-21(24(2,3)33)20(23(31)32)30(19)14-15-10-12-16(13-11-15)17-8-5-6-9-18(17)22-26-28-29-27-22/h5-6,8-13,33H,4,7,14H2,1-3H3,(H,31,32)(H,26,27,28,29)/i10D,11D,12D,13D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTRAEEWXHOVJFV-ZGAVCIBUSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NNN=N4)C(=O)O)C(C)(C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1CN2C(=NC(=C2C(=O)O)C(C)(C)O)CCC)[2H])[2H])C3=CC=CC=C3C4=NNN=N4)[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26N6O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

450.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

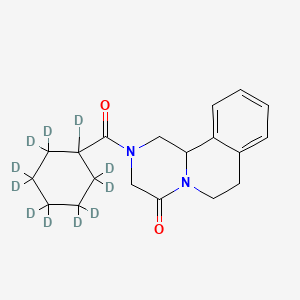

Q1: Why is Olmesartan D4 used as an internal standard for olmesartan quantification?

A: this compound is a deuterated form of olmesartan, meaning it possesses the same chemical structure with the exception of four hydrogen atoms substituted by deuterium atoms. This isotopic substitution results in a slightly different mass, allowing for its differentiation from olmesartan during mass spectrometry analysis. Importantly, this compound maintains very similar chemical behavior to olmesartan, ensuring comparable extraction recovery and ionization efficiency during sample preparation and analysis [, ]. This similarity makes it an ideal internal standard, correcting for potential variations during sample processing and enhancing the accuracy and reliability of olmesartan quantification.

Q2: What types of chromatography columns and mobile phases were used in the studies to achieve separation of olmesartan and this compound from other compounds?

A: Both studies employed reversed-phase liquid chromatography for compound separation. The first study utilized an XTerra RP18 column (4.6 × 150 mm, 5 µm) with a mobile phase comprising 2 mM ammonium formate buffer (pH 3.50 ± 0.10 with formic acid) and acetonitrile (30:70, v/v) []. The second study used a Synergi MAX RP-18A column (4.6 × 150 mm, 4 μm) with a mobile phase consisting of 0.2% formic acid solution and acetonitrile (30:70, v/v) []. These specific combinations of stationary and mobile phases facilitated effective separation of olmesartan, this compound, and other analytes in the samples, allowing for accurate quantification.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[ethyl-[[5-[[6-methyl-3-(1H-pyrazol-4-yl)imidazo[1,2-a]pyrazin-8-yl]amino]-1,2-thiazol-3-yl]methyl]amino]-2-methylpropan-1-ol;hydrochloride](/img/structure/B1139431.png)

![[7-Morpholin-4-yl-2,3-dioxo-6-(trifluoromethyl)quinoxalin-1-ium-1-yl]methylphosphonic acid;hydrate](/img/structure/B1139444.png)